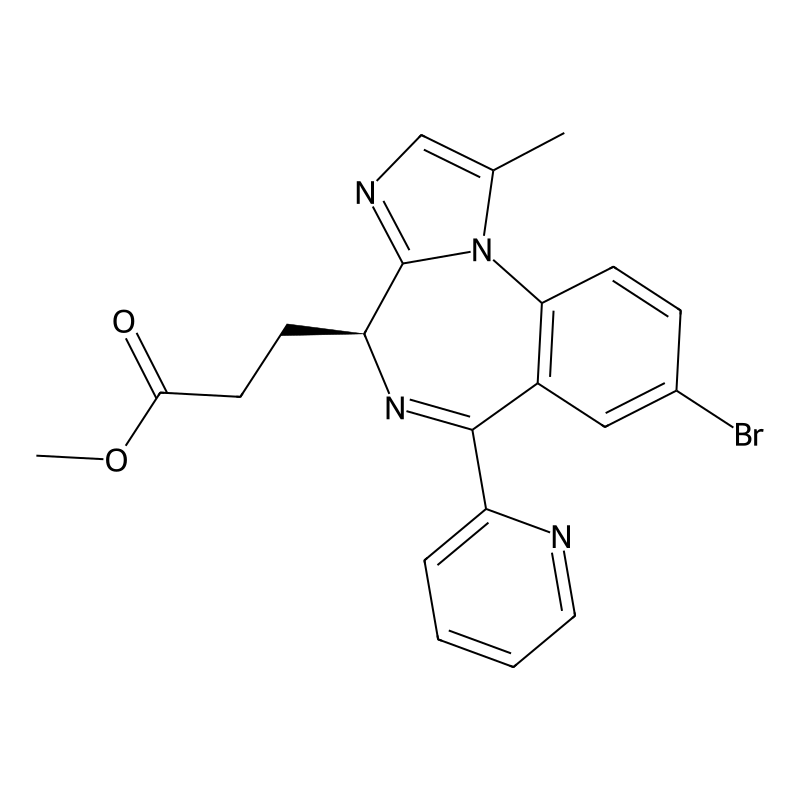

Remimazolam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Remimazolam is an ultra-short-acting intravenous benzodiazepine sedative and anesthetic. It functions as a positive allosteric modulator of the GABA-A receptor, a mechanism it shares with other benzodiazepines like midazolam. Its key procurement differentiator lies in its unique pharmacokinetic profile, which incorporates a carboxyl ester linkage, making it a substrate for rapid hydrolysis by non-specific tissue esterases into an inactive metabolite. This design provides a rapid onset and offset of action, organ-independent metabolism, and a predictable duration of effect, positioning it as a distinct choice for procedural sedation where rapid patient recovery and high throughput are critical.

Research Fit

References

- [1] Pastis, S. T., et al. (2019). Remimazolam for procedural sedation: a review of the literature. Expert Opinion on Drug Metabolism & Toxicology, 15(1), 1-8.

- [2] Kim, K. M. (2022). Remimazolam: pharmacological characteristics and clinical applications in anesthesiology. Anesthesia and Pain Medicine, 17(1), 1-11.

- [3] Keam, S. J. (2020). Remimazolam: First Approval. Drugs, 80(13), 1373-1379.

- [4] NIHR Innovation Observatory. (2020). Remimazolam for procedural sedation. Health Technology Briefing.

- [5] Goudra, B., & Singh, P. M. (2021). Remimazolam: The new benzodiazepine on the block. Journal of anaesthesiology, clinical pharmacology, 37(3), 335.

- [6] Wisconsin Society of Anesthesiologists. (2024). Hemodynamic Effects of Remimazolam vs. Midazolam.

- [7] Zaccagnino, M. P., et al. (2024). Remimazolam and Its Place in the Current Landscape of Procedural Sedation and General Anesthesia. Jefferson Digital Commons.

- [8] Chen, S., et al. (2023). The comparison of remimazolam and midazolam in bronchoscopic sedation: a systematic review and meta-analysis of randomized controlled trials. Frontiers in Pharmacology, 14, 1269527.

- [9] Stolzenberg, N., et al. (2023). Effect of remimazolam besylate versus midazolam on time to extubation in critically ill, mechanically ventilated patients: a randomized controlled trial. Frontiers in Medicine, 10, 1261301.

- [10] Massey, J., & Soroosh, D. (2024). Remimazolam: a comprehensive review. Cureus, 16(2).

- [11] Sheng, Y., et al. (2025). Remimazolam as a Novel Option for Procedural Sedation: A Narrative Review. Cureus, 17(9), e80005.

Direct substitution of Remimazolam with other sedatives is ill-advised due to critical differences in metabolic pathways and pharmacokinetic profiles that directly impact process efficiency and patient safety. Unlike Midazolam, which relies on the highly variable cytochrome P450 (CYP3A4) system for hepatic metabolism, Remimazolam undergoes rapid, organ-independent hydrolysis by tissue esterases. This avoids the genetic variability and drug-drug interaction risks associated with CYP enzymes, leading to a more predictable and consistent sedation profile across diverse patient populations, including those with hepatic impairment. Furthermore, its pharmacokinetic profile is fundamentally different from both Midazolam and Propofol, providing a much faster recovery and return to full alertness. These distinctions in metabolism, predictability, and recovery speed make Remimazolam a non-interchangeable agent when the procurement goal is to optimize procedure throughput, handle complex patient cases, or enhance hemodynamic stability.

Substitution Risk

References

- [1] Rex, D. K., et al. (2018). A phase III study of remimazolam (CNS 7056) versus placebo and midazolam for moderate sedation during colonoscopy. Gastroenterology, 155(4), 1073-1081.

- [2] Massey, J., & Soroosh, D. (2024). Remimazolam: a comprehensive review. Cureus, 16(2).

- [3] Davis, C. (2023). Assessing the Efficacy of Remimazolam vs. Midazolam in Short-Duration Gastrointestinal Endoscopy Procedures and How They Affect Patient Recovery Time: A Scoping Review. University of Lynchburg.

- [4] Kim, K. M. (2022). Remimazolam: pharmacological characteristics and clinical applications in anesthesiology. Anesthesia and Pain Medicine, 17(1), 1-11.

- [5] Wisconsin Society of Anesthesiologists. (2024). Hemodynamic Effects of Remimazolam vs. Midazolam.

- [6] Zaccagnino, M. P., et al. (2024). Remimazolam and Its Place in the Current Landscape of Procedural Sedation and General Anesthesia. Jefferson Digital Commons.

- [7] Stolzenberg, N., et al. (2023). Effect of remimazolam besylate versus midazolam on time to extubation in critically ill, mechanically ventilated patients: a randomized controlled trial. Frontiers in Medicine, 10, 1261301.

- [8] Lee, S., & Heo, J. (2025). Remimazolam, a novel drug, for safe and effective endoscopic sedation. Clinical Endoscopy, 58(1), 1-8.

- [9] Sheng, Y., et al. (2025). Remimazolam as a Novel Option for Procedural Sedation: A Narrative Review. Cureus, 17(9), e80005.

- [12] Yamamoto, K., et al. (2026). Efficacy and Recovery of Remimazolam Versus Midazolam in Sedated Colonoscopy: A Multicenter Randomized Controlled Trial in Japan. Digestive Endoscopy.

Dramatically Faster Recovery and Return to Alertness vs. Midazolam

In clinical trials for procedural sedation (colonoscopy), Remimazolam demonstrates a significantly faster recovery profile compared to Midazolam. The median time from the end of the procedure to the patient being fully alert was approximately 3.7 times shorter with Remimazolam (7 minutes vs. 26 minutes for Midazolam). Another study confirmed this advantage, showing a median recovery time to full alertness of 0 minutes for Remimazolam versus 10 minutes for Midazolam. This rapid recovery is a direct result of its ultra-short elimination half-life (around 45 minutes) compared to Midazolam's much longer half-life (4.3 hours).

| Evidence Dimension | Time from end of procedure to full alertness |

| Target Compound Data | Median of 7 minutes |

| Comparator Or Baseline | Midazolam: Median of 26 minutes |

| Quantified Difference | ~3.7x faster recovery |

| Conditions | Phase 3 clinical trial in patients undergoing diagnostic or therapeutic colonoscopy. |

Faster recovery significantly increases patient throughput in outpatient clinics and reduces post-procedure monitoring time, offering a direct operational and economic advantage.

Superior Hemodynamic Stability: 50% Lower Incidence of Hypotension vs. Propofol

A primary procurement driver over Propofol is Remimazolam's enhanced cardiovascular safety profile. In a prospective trial of patients undergoing endoscopic submucosal dissection, the incidence of hypotension was 50% lower in the Remimazolam group (32.1%) compared to the Propofol group (67.9%). Another study in hypertensive patients undergoing spinal surgery reported a significantly lower incidence of hypotension with Remimazolam (82.83%) versus Propofol (93.68%). This improved stability reduces the need for clinical intervention and is particularly critical for high-risk, elderly, or cardiovascularly compromised patients.

| Evidence Dimension | Incidence of Intraoperative Hypotension |

| Target Compound Data | 32.1% |

| Comparator Or Baseline | Propofol: 67.9% |

| Quantified Difference | 50% relative reduction in hypotension incidence |

| Conditions | Prospective, randomized trial in patients undergoing endoscopic submucosal dissection surgery. |

Selecting Remimazolam can significantly reduce the risk of a common and serious adverse event, enhancing patient safety and potentially lowering costs associated with managing hemodynamic instability.

Organ-Independent Metabolism Ensures Predictable Performance

Unlike Midazolam, which is metabolized hepatically by CYP3A4 enzymes, Remimazolam is rapidly hydrolyzed by non-specific tissue and plasma esterases into an inactive metabolite. This organ-independent clearance mechanism means its performance is largely unaffected by liver or kidney function, age, or co-administration of CYP450-inhibiting drugs. This metabolic pathway provides a more predictable and consistent dose-response and recovery profile, a key advantage in managing patients with comorbidities or those on complex medication regimens. The resulting inactive metabolite (CNS 7054) has a 300-400 times lower affinity for the GABA-A receptor, minimizing the risk of prolonged or unpredictable sedation.

| Evidence Dimension | Primary Metabolic Pathway |

| Target Compound Data | Hydrolysis by non-specific tissue esterases |

| Comparator Or Baseline | Midazolam: Hepatic oxidation via Cytochrome P450 3A4 (CYP3A4) |

| Quantified Difference | Qualitative difference in metabolic route, avoiding CYP450 pathway variability and interactions. |

| Conditions | General pharmacology and metabolism studies. |

This provides a crucial process advantage, simplifying patient management and enhancing safety by removing the need to adjust for hepatic function or screen for a wide range of drug-drug interactions.

Specific Antagonist Availability for Controlled Reversal

As a benzodiazepine, the sedative effects of Remimazolam can be rapidly and specifically reversed by the antagonist Flumazenil. This provides a critical safety and control measure that is entirely absent for Propofol, which has no specific reversal agent. The availability of an antagonist allows for active management of the sedation level and rapid recovery if clinically needed, such as in cases of oversedation or adverse respiratory events. This feature enhances the overall safety profile and provides an additional layer of control not available with other common non-benzodiazepine sedatives.

| Evidence Dimension | Availability of a Specific Reversal Agent |

| Target Compound Data | Yes (Flumazenil) |

| Comparator Or Baseline | Propofol: No specific antagonist available |

| Quantified Difference | Qualitative difference in reversibility, providing a key safety mechanism. |

| Conditions | Standard clinical practice and pharmacology. |

For procurement in high-risk or unpredictable clinical scenarios, the ability to actively reverse sedation is a significant safety advantage that justifies selection over non-reversible agents like Propofol.

High-Throughput Outpatient Procedures (e.g., Endoscopy, Colonoscopy)

The ultra-rapid recovery profile, with patients reaching full alertness significantly faster than with Midazolam, makes Remimazolam the right choice for clinics focused on maximizing patient turnover and operational efficiency. Its predictable offset allows for more streamlined scheduling and reduced post-anesthesia care unit (PACU) time.

Sedation for Patients with Hepatic Impairment or Polypharmacy

Driven by its organ-independent metabolism via tissue esterases, Remimazolam is a superior procurement choice for sedating patients with compromised liver function or those taking multiple medications. This avoids the unpredictable effects and potential for accumulation seen with hepatically-cleared agents like Midazolam, simplifying dosing and enhancing safety in complex cases.

Procedures in Hemodynamically Sensitive Patients

For patients where maintaining cardiovascular stability is paramount, such as the elderly or those with cardiac comorbidities, Remimazolam is a preferred option over Propofol. Evidence consistently shows a significantly lower incidence of hypotension, reducing the need for vasopressor intervention and improving the overall safety of the procedure.

Short-Duration Procedures Requiring Reversible Sedation

In scenarios where the ability to quickly terminate sedation is a critical safety factor, Remimazolam's reversibility with Flumazenil provides a distinct advantage. This makes it the appropriate selection for high-risk procedures where immediate reversal may be necessary, a feature unavailable with Propofol.

Application Fit

References

- [1] Rex, D. K. (2016). Remimazolam Allows Speedy Recovery After Colonoscopy. Medscape.

- [2] Yamamoto, K., et al. (2026). Efficacy and Recovery of Remimazolam Versus Midazolam in Sedated Colonoscopy: A Multicenter Randomized Controlled Trial in Japan. Digestive Endoscopy.

- [3] Massey, J., & Soroosh, D. (2024). Remimazolam: a comprehensive review. Cureus, 16(2).

- [4] Kim, K. M. (2022). Remimazolam: pharmacological characteristics and clinical applications in anesthesiology. Anesthesia and Pain Medicine, 17(1), 1-11.

- [5] Stolzenberg, N., et al. (2023). Effect of remimazolam besylate versus midazolam on time to extubation in critically ill, mechanically ventilated patients: a randomized controlled trial. Frontiers in Medicine, 10, 1261301.

- [6] Zhang, X., et al. (2022). The hemodynamic stability of remimazolam compared with propofol in patients undergoing endoscopic submucosal dissection: A randomized trial. Frontiers in Pharmacology, 13, 959394.

- [7] Luo, Y., et al. (2026). Hypotension incidence comparison between remimazolam and propofol in hypertensive patients undergoing spinal surgery. American Journal of Translational Research, 18(1), 759-770.

- [8] Dai, G., et al. (2025). Research Progress on the Clinical Application of Remimazolam Outside the Operating Room: A Review of Pharmacological Characteristics, Clinical Effects, and Safety. Dovepress, Volume 18, 1-13.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

FDA Label

Remimazolam is indicated in adults for procedural sedation. Remimazolam 50 mg is indicated in adults for intravenous induction and maintenance of general anaesthesia.

Livertox Summary

Drug Classes

ATC Code

N05 - Psycholeptics

N05C - Hypnotics and sedatives

N05CD - Benzodiazepine derivatives

N05CD14 - Remimazolam

Mechanism of Action

KEGG Target based Classification of Drugs

Ligand-gated ion channels

GABA (ionotropic)

GABR [HSA:2554 2555 2556 2557 2558 2559 2560 2561 2562 2563 2564 2565 2566 2567 2568 55879] [KO:K05175 K05181 K05184 K05185 K05186 K05189 K05192]

Other CAS

Absorption Distribution and Excretion

In patients undergoing colonoscopy, approximately 0.003% of the administered dose is excreted in the urine as unchanged parent drug and 50-60% is excreted in the urine as CNS7054. In healthy subjects, >80% of the administered dose is excreted in the urine as CNS7054.

The volume of distribution is approximately 0.76 - 0.98 L/kg.

The clearance of remimazolam is approximately 24 - 75 L/h and is independent of body weight.

Metabolism Metabolites

Wikipedia

Dihydrophloroglucinol

Biological Half Life

Use Classification

2: Ilic RG. Fospropofol and remimazolam. Int Anesthesiol Clin. 2015 Spring;53(2):76-90. doi: 10.1097/AIA.0000000000000053. Review. PubMed PMID: 25807020.

3: Borkett KM, Riff DS, Schwartz HI, Winkle PJ, Pambianco DJ, Lees JP, Wilhelm-Ogunbiyi K. A Phase IIa, randomized, double-blind study of remimazolam (CNS 7056) versus midazolam for sedation in upper gastrointestinal endoscopy. Anesth Analg. 2015 Apr;120(4):771-80. doi: 10.1213/ANE.0000000000000548. PubMed PMID: 25502841.

4: Zhou Y, Wang H, Jiang J, Hu P. Simultaneous determination of remimazolam and its carboxylic acid metabolite in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Jan 22;976-977:78-83. doi: 10.1016/j.jchromb.2014.11.022. Epub 2014 Dec 2. PubMed PMID: 25486614.

5: Goudra BG, Singh PM. Remimazolam: The future of its sedative potential. Saudi

J Anaesth. 2014 Jul;8(3):388-91. doi: 10.4103/1658-354X.136627. Review. PubMed PMID: 25191193; PubMed Central PMCID: PMC4141391.

6: Worthington MT, Antonik LJ, Goldwater DR, Lees JP, Wilhelm-Ogunbiyi K, Borkett KM, Mitchell MC. A phase Ib, dose-finding study of multiple doses of remimazolam

(CNS 7056) in volunteers undergoing colonoscopy. Anesth Analg. 2013 Nov;117(5):1093-100. doi: 10.1213/ANE.0b013e3182a705ae. PubMed PMID: 24108261.

7: Schnider T, Minto C. Context sensitive decrement times of remimazolam. Anesth

Analg. 2013 Jul;117(1):285. doi: 10.1213/ANE.0b013e3182942954. PubMed PMID: 23788743.

8: Sneyd JR. Remimazolam: new beginnings or just a me-too? Anesth Analg. 2012 Aug;115(2):217-9. doi: 10.1213/ANE.0b013e31823acb95. PubMed PMID: 22826518.

9: Wiltshire HR, Kilpatrick GJ, Tilbrook GS, Borkett KM. A placebo- and midazolam-controlled phase I single ascending-dose study evaluating the safety, pharmacokinetics, and pharmacodynamics of remimazolam (CNS 7056): Part II. Population pharmacokinetic and pharmacodynamic modeling and simulation. Anesth Analg. 2012 Aug;115(2):284-96. doi: 10.1213/ANE.0b013e318241f68a. Epub 2012 Jan 16. PubMed PMID: 22253270.

10: Antonik LJ, Goldwater DR, Kilpatrick GJ, Tilbrook GS, Borkett KM. A placebo-

and midazolam-controlled phase I single ascending-dose study evaluating the safety, pharmacokinetics, and pharmacodynamics of remimazolam (CNS 7056): Part I. Safety, efficacy, and basic pharmacokinetics. Anesth Analg. 2012 Aug;115(2):274-83. doi: 10.1213/ANE.0b013e31823f0c28. Epub 2011 Dec 20. PubMed PMID: 22190555.

11: Rogers WK, McDowell TS. Remimazolam, a short-acting GABA(A) receptor agonist

for intravenous sedation and/or anesthesia in day-case surgical and non-surgical

procedures. IDrugs. 2010 Dec;13(12):929-37. Review. PubMed PMID: 21154153.

Explore Compound Types